molecular formula C21H17N3O5S B6011345 3-{[(4-methoxyphenyl)(phenyl)methyl]amino}-6-nitro-1H-1,2-benzisothiazole-1,1-dione

3-{[(4-methoxyphenyl)(phenyl)methyl]amino}-6-nitro-1H-1,2-benzisothiazole-1,1-dione

Cat. No.: B6011345
M. Wt: 423.4 g/mol
InChI Key: AYTVHFQFLLOYCA-UHFFFAOYSA-N
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Description

3-{[(4-methoxyphenyl)(phenyl)methyl]amino}-6-nitro-1H-1,2-benzisothiazole-1,1-dione is a complex organic compound with potential applications in various scientific fields. This compound features a benzisothiazole core, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-methoxyphenyl)(phenyl)methyl]amino}-6-nitro-1H-1,2-benzisothiazole-1,1-dione typically involves multiple steps, starting with the preparation of the benzisothiazole core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditionsThe final step involves the coupling of the 4-methoxyphenyl and phenyl groups through an amination reaction, often using palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{[(4-methoxyphenyl)(phenyl)methyl]amino}-6-nitro-1H-1,2-benzisothiazole-1,1-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the methoxy group can yield various substituted benzisothiazoles .

Scientific Research Applications

3-{[(4-methoxyphenyl)(phenyl)methyl]amino}-6-nitro-1H-1,2-benzisothiazole-1,1-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(4-methoxyphenyl)(phenyl)methyl]amino}-6-nitro-1H-1,2-benzisothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the benzisothiazole core can bind to specific proteins or DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(4-methoxyphenyl)(phenyl)methyl]amino}-6-nitro-1H-1,2-benzisothiazole-1,1-dione is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development .

Properties

IUPAC Name

N-[(4-methoxyphenyl)-phenylmethyl]-6-nitro-1,1-dioxo-1,2-benzothiazol-3-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S/c1-29-17-10-7-15(8-11-17)20(14-5-3-2-4-6-14)22-21-18-12-9-16(24(25)26)13-19(18)30(27,28)23-21/h2-13,20H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTVHFQFLLOYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)N=C3C4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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